molecular formula C9H8ClN3O B2688685 2-Chloro-7-methoxyquinazolin-4-amine CAS No. 1107694-98-3

2-Chloro-7-methoxyquinazolin-4-amine

Cat. No. B2688685
CAS RN: 1107694-98-3
M. Wt: 209.63
InChI Key: MALGGQRSJPPTOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-7-methoxyquinazolin-4-amine is a chemical compound with the molecular weight of 209.63 . Its IUPAC name is 2-chloro-7-methoxy-4-quinazolinamine .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code 1S/C9H8ClN3O/c1-14-5-2-3-6-7(4-5)12-9(10)13-8(6)11/h2-4H,1H3,(H2,11,12,13) .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 209.63 . Further details about its physical and chemical properties are not provided in the search results.

Scientific Research Applications

Anticancer Potential

2-Chloro-7-methoxyquinazolin-4-amine shows promise in cancer research, particularly in its role as an apoptosis inducer. A study highlighted the synthesis of N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine as an anticancer clinical candidate, derived from this compound. This compound exhibited potent apoptosis-inducing capabilities and high efficacy in human MX-1 breast and other mouse xenograft cancer models, alongside excellent blood-brain barrier penetration (Sirisoma et al., 2009).

Synthesis of Novel Derivatives

The versatility of this compound extends to the synthesis of various novel derivatives. For instance, derivatives like N-(3-chloro-4-fluorophenyl)-6-methoxyquinazolin-4-yl amine have shown high inhibitory activities in vitro against cancer cell lines, demonstrating the compound's potential as a scaffold for developing new anticancer agents (Wen-j, 2015).

Radiolabeling for Tumor Detection

In medical imaging, this compound derivatives have been explored for their potential in Positron Emission Tomography (PET) imaging. Studies synthesized and evaluated novel F-18 labeled 4-aminoquinazoline derivatives, indicating their efficacy in tumor detection and providing insight into their potential as PET imaging agents (Chen et al., 2012).

Chemical Synthesis and Characterization

Research has been conducted on the synthesis and characterization of 7-(3-(substituted-phenoxy) propoxy) quinazoline derivatives, including those derived from this compound. Such studies contribute to the understanding of the chemical properties and potential applications of these compounds (Yan & Ouyang, 2013).

Potential Antitumor Activity

Further studies have synthesized and analyzed various 4-(3′-Chlorophenylamino)-6-methoxy quinazoline derivatives, investigating their antitumor activities and demonstrating the potential of these compounds in cancer treatment (Gui-ping, 2012).

Safety and Hazards

The safety data sheet for 2-Chloro-7-methoxyquinazolin-4-amine suggests that it is intended for research and development use only and is not recommended for medicinal, household, or other uses .

properties

IUPAC Name

2-chloro-7-methoxyquinazolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3O/c1-14-5-2-3-6-7(4-5)12-9(10)13-8(6)11/h2-4H,1H3,(H2,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MALGGQRSJPPTOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=NC(=N2)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.